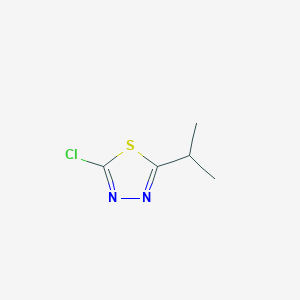![molecular formula C10H20ClNO2 B1455733 3-Ethoxy-7-azaspiro[3.5]nonan-1-ol hydrochloride CAS No. 1354951-00-0](/img/structure/B1455733.png)
3-Ethoxy-7-azaspiro[3.5]nonan-1-ol hydrochloride
Descripción general
Descripción
“3-Ethoxy-7-azaspiro[3.5]nonan-1-ol hydrochloride” is a chemical compound with the CAS Number: 1354951-00-0 . It has a molecular weight of 221.73 .
Molecular Structure Analysis
The IUPAC name for this compound is 3-ethoxy-7-azaspiro[3.5]nonan-1-ol hydrochloride . The InChI code for this compound is 1S/C10H19NO2.ClH/c1-2-13-9-7-8(12)10(9)3-5-11-6-4-10;/h8-9,11-12H,2-7H2,1H3;1H .Physical And Chemical Properties Analysis
This compound is a powder at room temperature . It has a melting point of 190-195°C .Aplicaciones Científicas De Investigación
Synthesis and Antimicrobial Activity
Research has focused on synthesizing bispiroheterocyclic systems through reactions involving spirocyclic compounds, aiming to explore their antimicrobial activities. For instance, the synthesis of bispiroheterocyclic derivatives through reactions involving cyclopentanone or cyclohexanone has been explored, resulting in compounds tested for their antimicrobial properties against reference compounds like tetracycline. This area highlights the potential of spirocyclic compounds in developing new antimicrobial agents (A. Al-Ahmadi, 1996).
Electrolytic Synthesis and Catalytic Hydrogenation
The electrolytic synthesis of compounds within the 2-ethoxy-1,6-dioxaspiro[4.4]-3-nonene series from γ-furylalkanols in ethanol through intramolecular alkoxylation demonstrates the versatility of spirocyclic compounds in organic synthesis. Further catalytic hydrogenation of these products can lead to the formation of 2-ethoxy-1,6-dioxaspiro[4.4]nonanes or 1,6-dioxaspiro[4.4]nonanes, showcasing the potential for structural modification and application in various chemical synthesis processes (I. A. Markushina & N. V. Shulyakovskaya, 1970).
Hydrolysis and Acylation in Chemical Synthesis
The study of hydrolysis and acylation of imino groups in specific isomers of spirocyclic compounds underlines the complexity and versatility of chemical transformations possible with these structures. Such research not only advances our understanding of organic chemistry but also opens pathways to novel synthetic strategies that could be employed in developing new compounds with potential applications in various fields (M. Y. Belikov et al., 2013).
Model Studies for Anisatin Synthesis
Investigations into the synthesis of 2-oxaspiro[3.5]nonane as a model for anisatin synthesis highlight the potential of spirocyclic compounds in constructing complex molecular architectures. Such model studies are crucial for the development of synthetic methodologies that can be applied to the synthesis of natural products and bioactive molecules, demonstrating the broad applicability of spirocyclic compounds in medicinal chemistry and natural product synthesis (Michiharu Kato et al., 1985).
Safety And Hazards
Propiedades
IUPAC Name |
3-ethoxy-7-azaspiro[3.5]nonan-1-ol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO2.ClH/c1-2-13-9-7-8(12)10(9)3-5-11-6-4-10;/h8-9,11-12H,2-7H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFOGKMHLMFZYHW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1CC(C12CCNCC2)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Ethoxy-7-azaspiro[3.5]nonan-1-ol hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[1-(3-methylphenyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B1455650.png)

![1-{7-[(E)-2-(dimethylamino)vinyl]-2-ethyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}ethanone](/img/structure/B1455653.png)
![4-Methyl-1-[2-(3-piperidinyl)ethyl]piperidine dihydrochloride](/img/structure/B1455654.png)

![[1-(4-Fluorobenzyl)piperidin-3-yl]methanol hydrochloride](/img/structure/B1455658.png)

![2-Chloro-5-[3-(2-methoxyethyl)-1,2,4-oxadiazol-5-yl]pyridine](/img/structure/B1455661.png)

![2-piperazin-1-yl-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]acetamide dihydrochloride](/img/structure/B1455666.png)



![2-({4-(2,4-dichlorophenyl)-5-[(1-naphthylamino)methyl]-4H-1,2,4-triazol-3-yl}thio)acetohydrazide](/img/structure/B1455673.png)